molecular formula C23H22N2O2 B2973766 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide CAS No. 955757-98-9

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2973766
CAS RN: 955757-98-9
M. Wt: 358.441
InChI Key: IBNDCQNDCMYVIB-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide, also known as A-1264087, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by a team of researchers at Abbott Laboratories and has since been the subject of numerous studies.

Scientific Research Applications

Antiproliferative Activities

Research has highlighted the synthesis of derivatives of N-(naphthalen-2-yl)acetamide and their evaluation for antiproliferative activities against various human cancer cell lines. Notably, a derivative demonstrated significant antiproliferative activity against nasopharyngeal carcinoma cell lines, with specific cytotoxicity observed without affecting peripheral blood mononuclear cells at certain concentrations. This suggests potential applications in cancer treatment, emphasizing the compound's ability to inhibit cell proliferation selectively (I‐Li Chen et al., 2013).

Novel Biosynthetic Pathways

Another study focused on the discovery of a novel biosynthetic pathway to isoquinoline alkaloids, involving naphthylisoquinoline alkaloids. The research demonstrated that these alkaloids are synthesized from acetate units, contrasting with previous findings that they originate from aromatic amino acids. This reveals new insights into the biosynthesis of complex natural products and opens up possibilities for synthesizing bioactive compounds through novel pathways (G. Bringmann & D. Feineis, 2001).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives of N-(naphthalen-1-yl)acetamide, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings suggest potential therapeutic applications in diseases where protein kinase signaling plays a critical role, including cancer and inflammatory conditions (H. Hidaka et al., 1984).

Synthesis and Chemical Reactivity

Further research has been dedicated to the synthesis and reactivity of related compounds, exploring multi-component coupling reactions and providing insights into the chemical properties that enable the creation of complex molecular architectures. These studies contribute to the development of synthetic methodologies that can be applied in the preparation of pharmacologically active molecules (P. Stevenson et al., 2007).

Antioxidant Activity

Additionally, derivatives of N-(naphthalen-1-yl)acetamide have been explored for their antioxidant properties. Studies on the free radical scavenging activity and mechanisms of these compounds highlight their potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Khawla Boudebbous et al., 2021).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16(26)25-12-11-17-9-10-21(13-20(17)15-25)24-23(27)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13H,11-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNDCQNDCMYVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide

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